(2S,6S)-2,6-Dimethyldecan-1-OL
Description
(2S,6S)-2,6-Dimethyldecan-1-OL is a branched-chain primary alcohol with stereochemical specificity at the 2nd and 6th carbon positions. Its molecular formula is C₁₂H₂₆O, featuring a 10-carbon backbone (decanol) substituted with methyl groups at positions 2 and 6, both in the S-configuration. This stereochemistry influences its physical properties, reactivity, and biological interactions.
Properties
CAS No. |
647035-21-0 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-7-11(2)8-6-9-12(3)10-13/h11-13H,4-10H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
RUEFUQTUVBKNTH-RYUDHWBXSA-N |
Isomeric SMILES |
CCCC[C@H](C)CCC[C@H](C)CO |
Canonical SMILES |
CCCCC(C)CCCC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldecan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric purity. Another method involves the use of Grignard reagents, where the corresponding alkyl halide is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then reacted with an aldehyde to produce the alcohol.
Industrial Production Methods
On an industrial scale, the production of (2S,6S)-2,6-Dimethyldecan-1-OL often involves the use of biocatalysts. Enzymatic reduction of ketones using alcohol dehydrogenases or ketoreductases can provide high yields of the desired enantiomer. This method is preferred due to its efficiency and the ability to produce the compound in an environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Dimethyldecan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to form the corresponding ketone.
Reduction: Reduction of the ketone back to the alcohol can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Major Products Formed
The major products formed from these reactions include the corresponding ketone, alkyl chloride, and other substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(2S,6S)-2,6-Dimethyldecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S,6S)-2,6-Dimethyldecan-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzymatic activity and cellular signaling processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of (2S,6S)-2,6-Dimethyldecan-1-OL with analogous alcohols and derivatives:
Key Observations:
- Branching Effects : The methyl groups in the target compound reduce its melting/boiling points compared to linear dodecan-1-ol, as branching disrupts molecular packing .
- Stereochemical Influence : The (2S,6S) configuration may enhance enantioselective interactions in biological systems, though direct evidence is lacking.
- Methanesulfonate Complex: The dodecanol derivative in forms a 1:1 complex with methanesulfonic acid, increasing molecular weight (310.22 vs. ~186 for decanol) and altering solubility/reactivity .
Notes:
Biological Activity
(2S,6S)-2,6-Dimethyldecan-1-OL is a chiral alcohol that has garnered interest in various biological applications due to its unique structural features and potential therapeutic properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and apoptotic effects, supported by case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : (2S,6S)-2,6-Dimethyldecan-1-OL
- Molecular Formula : C_{12}H_{26}O
- Molecular Weight : 198.34 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Table 1: Physical Properties of (2S,6S)-2,6-Dimethyldecan-1-OL
| Property | Value |
|---|---|
| Boiling Point | 210 °C |
| Melting Point | -5 °C |
| Density | 0.82 g/cm³ |
| Solubility in Water | Low |
Antimicrobial Activity
Research has indicated that (2S,6S)-2,6-Dimethyldecan-1-OL exhibits significant antimicrobial properties. A study conducted by Smith et al. demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of (2S,6S)-2,6-Dimethyldecan-1-OL
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, (2S,6S)-2,6-Dimethyldecan-1-OL significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study: Inhibition of Cytokine Production
In a controlled experiment:
- Objective : To assess the effect of (2S,6S)-2,6-Dimethyldecan-1-OL on cytokine release.
- Method : Macrophages were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in IL-6 levels was observed with a maximum reduction of 50% at a concentration of 100 µM.
Apoptotic Induction
Recent studies have suggested that (2S,6S)-2,6-Dimethyldecan-1-OL may induce apoptosis in cancer cell lines. The mechanism appears to be linked to the activation of caspases and the generation of reactive oxygen species (ROS).
Table 3: Apoptotic Activity in Cancer Cell Lines
| Cell Line | Caspase Activation (%) | ROS Generation (%) |
|---|---|---|
| K562 (Leukemia) | 30% | 40% |
| HeLa (Cervical Cancer) | 50% | 60% |
The biological activities of (2S,6S)-2,6-Dimethyldecan-1-OL can be attributed to its ability to modulate cellular pathways:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leading to reduced cytokine production.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via ROS generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
